molecular formula C17H16BrN3O4S B7701150 4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide

4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide

Cat. No.: B7701150
M. Wt: 438.3 g/mol
InChI Key: JJPAOIKITQUNTO-UHFFFAOYSA-N
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Description

4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide typically involves multiple stepsThe methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield various substituted derivatives.

Scientific Research Applications

4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-{1-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide
  • 4-Bromo-N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide

Uniqueness

The uniqueness of 4-Bromo-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-YL]ethyl}benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

IUPAC Name

4-bromo-N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O4S/c1-11(21-26(22,23)13-9-7-12(18)8-10-13)17-19-16(20-25-17)14-5-3-4-6-15(14)24-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPAOIKITQUNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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